molecular formula C14H12ClN5O B11801966 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

カタログ番号: B11801966
分子量: 301.73 g/mol
InChIキー: WBXRLRVSKNRJBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Architecture and IUPAC Nomenclature

The compound 3-(1-(6-chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole features a central 1,2,4-oxadiazole ring substituted at the 3- and 5-positions. The 3-position is occupied by a 1-(6-chloropyridin-3-yl)cyclobutyl group, while the 5-position contains a 1H-pyrazol-4-yl moiety. The IUPAC name follows systematic rules by prioritizing the oxadiazole ring as the parent structure. The substituents are numbered to minimize locants, with the cyclobutyl group attached to the pyridine ring specified as a prefix.

The molecular formula is C₁₆H₁₂ClN₅O , derived from:

  • 1,2,4-Oxadiazole core : C₂N₂O
  • 3-Substituent : C₉H₈ClN (cyclobutyl-linked 6-chloropyridine)
  • 5-Substituent : C₅H₄N₃ (pyrazole ring)

The SMILES notation is ClC1=NC=C(C=C1)C2(CC2)C3=NOC(=N3)C4=CNN=C4 , reflecting the connectivity of the cyclobutyl bridge between the pyridine and oxadiazole rings. Key bond lengths include:

  • N–O bond : 1.38 Å (oxadiazole ring)
  • C–N bonds : 1.29–1.32 Å (oxadiazole and pyrazole rings)
  • Cyclobutyl C–C bonds : 1.54–1.58 Å

特性

分子式

C14H12ClN5O

分子量

301.73 g/mol

IUPAC名

3-[1-(6-chloropyridin-3-yl)cyclobutyl]-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H12ClN5O/c15-11-3-2-10(8-16-11)14(4-1-5-14)13-19-12(21-20-13)9-6-17-18-7-9/h2-3,6-8H,1,4-5H2,(H,17,18)

InChIキー

WBXRLRVSKNRJBR-UHFFFAOYSA-N

正規SMILES

C1CC(C1)(C2=CN=C(C=C2)Cl)C3=NOC(=N3)C4=CNN=C4

製品の起源

United States

準備方法

Amidoxime Formation

The synthesis begins with the preparation of a nitrile precursor containing the cyclobutyl-(6-chloropyridin-3-yl) moiety. Hydroxylamine hydrochloride reacts with the nitrile in ethanol under reflux (80°C, 16 hours) to form the corresponding amidoxime. For example:

R-CN+NH2OH\cdotpHClEtOH, 80°CR-C(=N-OH)NH2\text{R-CN} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{EtOH, 80°C}} \text{R-C(=N-OH)NH}2

This intermediate is critical for subsequent oxadiazole ring formation.

Oxadiazole Ring Closure

The amidoxime reacts with acyl chlorides or activated carboxylic acids (e.g., trichloroacetic anhydride) under basic conditions. Pyridine or tetrabutylammonium fluoride (TBAF) catalyzes the cyclization, yielding the 1,2,4-oxadiazole core. For instance:

R-C(=N-OH)NH2+R’-COClpyridine1,2,4-oxadiazole+HCl\text{R-C(=N-OH)NH}_2 + \text{R'-COCl} \xrightarrow{\text{pyridine}} \text{1,2,4-oxadiazole} + \text{HCl}

This method achieves moderate yields (50–70%) but requires careful purification due to byproduct formation.

Cyclobutyl Group Construction via Alkylation

Cyclization of 1,3-Dibromopropane

The cyclobutyl ring is formed by treating 4-(6-chloropyridin-3-yl)acetonitrile with 1,3-dibromopropane in the presence of sodium hydride (60% dispersion) in DMF. Intramolecular cyclization generates the cyclobutane-nitrile intermediate, which is subsequently converted to the amidoxime.

Optimization of Reaction Conditions

Using superbase systems (e.g., NaOH/DMSO) at room temperature improves cyclization efficiency, reducing reaction times from 24 hours to 4 hours while maintaining yields of 70–90%.

One-Pot Sequential Synthesis

Tandem Cyclization-Coupling

A one-pot protocol combines amidoxime formation, oxadiazole cyclization, and pyrazole coupling. For example:

  • Nitrile → amidoxime (hydroxylamine, EtOH, 80°C).

  • Cyclization with acyl chloride (TBAF, room temperature).

  • Suzuki-Miyaura coupling (Pd catalyst, microwave).
    This approach reduces purification steps and achieves an overall yield of 60–75%.

Solvent and Catalyst Screening

Optimal conditions use dimethyl sulfoxide (DMSO) as a solvent and eosin Y as a photoredox catalyst under visible light, enhancing reaction rates and selectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates key methods based on yield, scalability, and complexity:

MethodKey StepsYield (%)AdvantagesLimitationsSource
Amidoxime CyclizationNitrile → amidoxime → oxadiazole50–70Simple reagentsByproduct formation
Suzuki CouplingBromination → cross-coupling65–85High regioselectivityRequires palladium catalysts
One-Pot SynthesisTandem cyclization/coupling60–75Reduced purification stepsOptimized conditions critical
Superbase CyclizationNaOH/DMSO, room temperature70–90Fast, high yieldLimited substrate scope

Challenges and Optimization Strategies

Regioselectivity in Oxadiazole Formation

Unsymmetrical amidoximes may produce regioisomers. Using electron-deficient acyl chlorides and low temperatures (0–5°C) minimizes side reactions.

Functional Group Compatibility

The chloropyridine moiety is sensitive to strong bases. Replacing NaOH with potassium carbonate in coupling steps prevents decomposition.

Purification Techniques

Chromatography on silica gel (eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures improves purity (>95%) .

化学反応の分析

反応の種類

3-(1-(6-クロロピリジン-3-イル)シクロブチル)-5-(1H-ピラゾール-4-イル)-1,2,4-オキサジアゾールは、次のような様々な化学反応を起こします。

    酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になる可能性があります。

    還元: 還元反応は、化合物内の官能基を修飾するために使用できます。

    置換: クロロピリジニル基は求核置換反応を起こし、新しい誘導体の形成につながる可能性があります。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、および求核剤(例:アミン)などがあります。温度、pH、溶媒の選択などの反応条件は、目的の変換を達成するために慎重に制御されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される場合がありますが、求核置換により様々な置換化合物が生成される可能性があります。

科学的研究の応用

Medicinal Chemistry Applications

Antibacterial Activity
Recent studies have indicated that derivatives of oxadiazoles, including those similar to 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole, exhibit significant antibacterial properties. For instance, a series of novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized and tested against various phytopathogenic bacteria. Some compounds demonstrated excellent in vitro activity with effective concentrations (EC50) as low as 5.44 μg/mL against Xanthomonas axonopodis .

Anticancer Properties
Oxadiazole derivatives are also being explored for their anticancer potential. The structural features of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole may contribute to its ability to inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways and induction of apoptosis in cancer cells.

Neuroprotective Effects
Research into neuroprotective agents has highlighted the role of oxadiazoles in protecting neuronal cells from oxidative stress and apoptosis. Compounds with similar structures have been shown to enhance cognitive function and provide therapeutic benefits in neurodegenerative diseases.

Agricultural Applications

Pesticidal Activity
The compound's potential as a pesticide is notable. Studies have shown that oxadiazole derivatives can act as effective fungicides and insecticides. The unique chemical structure allows for targeted action against specific pests while minimizing harm to beneficial organisms.

Herbicidal Properties
Research has indicated that certain oxadiazoles possess herbicidal activity, making them candidates for developing new herbicides. Their ability to inhibit specific enzyme pathways in plants can effectively control weed growth without affecting crop yield.

Data Table: Summary of Biological Activities

Activity Type Target Organism/Cell Line Effective Concentration (EC50) Reference
AntibacterialXanthomonas axonopodis5.44 μg/mL
AnticancerVarious Cancer Cell LinesVaries (specific studies needed)
NeuroprotectiveNeuronal CellsVaries (specific studies needed)
PesticidalVarious Insect SpeciesVaries (specific studies needed)
HerbicidalWeedsVaries (specific studies needed)

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated that compounds with a similar structure to 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole exhibited promising antibacterial activity against Xanthomonas species. The results indicated that modifications to the pyrazole moiety significantly influenced antibacterial potency.

Case Study 2: Neuroprotection
In another investigation focused on neuroprotection, researchers evaluated the effects of oxadiazole derivatives on neuronal cell survival under oxidative stress conditions. The findings suggested that certain structural modifications enhanced neuroprotective effects, indicating potential therapeutic applications for treating neurodegenerative disorders.

作用機序

類似化合物の比較

類似化合物

  • 3-(1-(6-クロロピリジン-3-イル)シクロブチル)-5-(1H-ピラゾール-4-イル)-1,2,4-トリアゾール
  • 3-(1-(6-クロロピリジン-3-イル)シクロブチル)-5-(1H-ピラゾール-4-イル)-1,2,4-チアゾール

ユニークさ

類似化合物と比較して、3-(1-(6-クロロピリジン-3-イル)シクロブチル)-5-(1H-ピラゾール-4-イル)-1,2,4-オキサジアゾールは、オキサジアゾール環の存在により独特です。オキサジアゾール環は、独特の化学的特性と反応性を付与します。

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of 1,2,4-oxadiazoles fused with pyridine and pyrazole systems. Below is a comparative analysis with structurally related compounds:

Compound Key Structural Differences Bioactivity Reference
4-(4-Chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl 4-chlorobenzoate Lacks oxadiazole core; features ester-linked pyrazole and chlorobenzoyl groups. Antibacterial activity against E. coli and S. aureus (MIC: 8–16 µg/mL) .
5-(4-Chlorophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole Replaces cyclobutyl-pyridine with a pyridin-3-yl group. Moderate COX-2 inhibition (IC₅₀: 12 µM) . N/A
3-(2-Chlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Substituted with indole instead of pyrazole; lacks cyclobutyl linker. Anticancer activity (IC₅₀: 4.2 µM against MCF-7 cells) . N/A

Key Findings:

Pharmacokinetics : Pyrazole-containing oxadiazoles generally show improved metabolic stability over indole-substituted analogues due to reduced CYP450-mediated oxidation .

Limitations of Current Data:

  • No direct pharmacological data for the title compound is available in the provided evidence.
  • focuses on a structurally distinct pyrazole ester, limiting direct comparison.

Notes

  • Synthesis Challenges : The cyclobutyl-pyridine linkage introduces steric strain, requiring optimized coupling conditions (e.g., Pd-catalyzed cross-coupling) to avoid byproducts.
  • Research Gaps : Targeted studies on the compound’s solubility, toxicity, and specific biological targets (e.g., kinase inhibition) are absent in publicly accessible literature.

生物活性

3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is a compound of significant interest due to its diverse biological activities. The oxadiazole moiety is known for its role in various pharmacological applications, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure combining a cyclobutyl group with a chloropyridine and a pyrazole moiety linked through an oxadiazole ring. Its molecular formula is C13H12ClN5OC_{13}H_{12}ClN_5O, with a molecular weight of approximately 275.73 g/mol.

Antibacterial Activity

Recent studies have demonstrated that derivatives of the oxadiazole framework exhibit considerable antibacterial properties. For instance, compounds similar to the target compound have shown effectiveness against various pathogenic bacteria. In one study, novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial activity against Xanthomonas species, revealing effective EC50 values ranging from 5.44 to 12.85 μg/mL .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaEC50 (μg/mL)
Compound 7cXoo7.40
Compound 9aXac5.44
Compound 14hPsa12.85

These findings suggest that modifications in the structure can enhance antibacterial efficacy, making these compounds promising candidates for further development.

Antifungal Activity

In addition to antibacterial properties, similar oxadiazole derivatives have shown antifungal activity. For example, certain compounds exhibited inhibition rates against Pyricularia oryae of up to 77.8% at concentrations of 500 mg/L . This indicates that the oxadiazole framework can be effectively utilized in antifungal drug design.

Table 2: Antifungal Activity Results

CompoundTarget FungusInhibition Rate (%)
Compound 14hPyricularia oryae77.8
Compound 14eAlternaria solani50.5

Anticancer Potential

The anticancer potential of oxadiazole derivatives has also been explored extensively. Studies indicate that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The bioisosteric design approach has been particularly effective in enhancing the activity of these compounds against cancer cells.

The biological activity of 3-(1-(6-Chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole is believed to involve several mechanisms:

  • Membrane Disruption : Compounds have been shown to disrupt bacterial cell membranes, leading to leakage of intracellular components and subsequent cell death .
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial metabolism and growth.
  • Apoptotic Pathways : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.

Case Studies and Research Findings

Several case studies highlight the diverse applications and effectiveness of oxadiazole derivatives:

  • Antibacterial Efficacy : A study reported on the synthesis of novel oxadiazoles that demonstrated significant activity against multiple strains of bacteria with low toxicity profiles .
  • Antifungal Studies : Research indicated that certain pyrazole-linked oxadiazoles showed promising results against fungal pathogens affecting crops, suggesting potential agricultural applications .
  • Cancer Research : Investigations into the anticancer properties revealed that specific derivatives could inhibit tumor growth in vitro and in vivo models .

Q & A

Basic: What are the standard synthetic routes for preparing 3-(1-(6-chloropyridin-3-yl)cyclobutyl)-5-(1H-pyrazol-4-yl)-1,2,4-oxadiazole?

Methodological Answer:
The synthesis typically involves cyclocondensation of amidoximes with activated carboxylic acid derivatives. A general approach includes:

  • Step 1: Preparation of the cyclobutyl-6-chloropyridine intermediate via coupling reactions (e.g., Suzuki-Miyaura for attaching the pyridine moiety to the cyclobutane ring) .
  • Step 2: Formation of the 1,2,4-oxadiazole ring by reacting a nitrile derivative with hydroxylamine, followed by cyclization using a dehydrating agent (e.g., POCl₃ or DCC) .
  • Step 3: Functionalization of the pyrazole ring via palladium-catalyzed cross-coupling to introduce the 1H-pyrazol-4-yl group .
    Key Consideration: Monitor reaction regioselectivity, as competing pathways may yield undesired isomers.

Advanced: How can regioselectivity challenges in the synthesis of the oxadiazole-pyrazole core be addressed?

Methodological Answer:
Regioselectivity in oxadiazole formation is influenced by electronic and steric factors. Strategies include:

  • Electronic Control: Use electron-withdrawing groups (e.g., chloropyridinyl) to direct cyclization toward the desired oxadiazole position .
  • Steric Guidance: Bulky substituents on the cyclobutane ring can favor specific transition states. For example, cyclobutyl groups reduce rotational freedom, enhancing regiocontrol .
  • Catalytic Optimization: Employ microwave-assisted synthesis to accelerate kinetics, reducing side-product formation .
    Validation: Confirm regiochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify pyrazole protons (δ 7.5–8.5 ppm) and cyclobutane CH₂ groups (δ 2.5–3.5 ppm). Chloropyridine protons appear downfield (δ 8.0–8.7 ppm) .
    • ¹³C NMR: Oxadiazole carbons resonate at δ 165–175 ppm, while pyridine carbons appear at δ 120–150 ppm .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ for C₁₆H₁₂ClN₅O).
  • X-ray Diffraction: Resolves stereochemistry and validates crystal packing interactions .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism or conformational flexibility):

  • Dynamic NMR (DNMR): Detect slow exchange processes (e.g., pyrazole tautomerism) by variable-temperature ¹H NMR .
  • DFT Calculations: Compare experimental NMR shifts with computed values for different tautomers or conformers .
  • Complementary Techniques: Use IR spectroscopy to identify carbonyl or N–O stretches absent in certain tautomers .
    Case Study: Pyrazole NH protons may exhibit broad peaks at room temperature but sharpen at low temperatures due to reduced tautomeric exchange .

Basic: What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Engineering Controls: Use fume hoods with >0.5 m/s airflow to minimize inhalation exposure .
  • PPE: Wear nitrile gloves (tested for permeation resistance), chemical goggles, and lab coats. Avoid latex gloves due to potential degradation by chlorinated intermediates .
  • Waste Disposal: Neutralize reaction byproducts (e.g., POCl₃-derived acids) with sodium bicarbonate before disposal .

Advanced: How can stability studies inform storage conditions for this compound?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td) to set safe storage limits (e.g., store below Td – 20°C) .
  • Hygroscopicity Testing: Use dynamic vapor sorption (DVS) to assess moisture sensitivity. Desiccate if Δmass >2% at 40% RH .
  • Light Sensitivity: Expose to UV-Vis radiation (300–800 nm) and monitor degradation via HPLC. Store in amber glass if photolysis occurs .

Basic: What biological screening strategies are applicable to this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against kinases or oxidoreductases (e.g., cytochrome P450) using fluorescence-based assays .
    • Antimicrobial Activity: Use microdilution methods (MIC determination) against Gram-positive/negative bacteria .
  • Cytotoxicity: Assess via MTT assay on HEK293 or HeLa cells, comparing IC₅₀ values to known standards .

Advanced: How can contradictory bioactivity data (e.g., varying IC₅₀ across studies) be analyzed?

Methodological Answer:

  • Assay Standardization: Normalize data using internal controls (e.g., staurosporine for kinase assays) to account for batch variability .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Analog Comparison: Compare with derivatives (e.g., trifluoromethyl vs. chloropyridinyl) to isolate substituent effects .

Basic: What computational tools are suitable for predicting physicochemical properties?

Methodological Answer:

  • LogP Prediction: Use ChemAxon or ACD/Labs with atom-based contributions, cross-validated against experimental HPLC retention times .
  • pKa Estimation: Employ SPARC or MarvinSuite, focusing on ionizable groups (e.g., pyrazole NH, pKa ~8–10) .
  • Solubility: Apply Abraham solvation parameters with Hansen solubility parameters for solvent selection .

Advanced: How can DFT calculations optimize reaction pathways for scaled-up synthesis?

Methodological Answer:

  • Transition State Modeling: Use Gaussian or ORCA to map energy barriers for cyclization steps, identifying rate-limiting stages .
  • Solvent Effects: Simulate polarizable continuum models (PCM) to optimize solvent choice (e.g., DMF vs. THF) for activation energy reduction .
  • Catalyst Screening: Compare Pd(0)/Pd(II) systems for cross-coupling efficiency using Fukui indices to predict catalytic activity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。